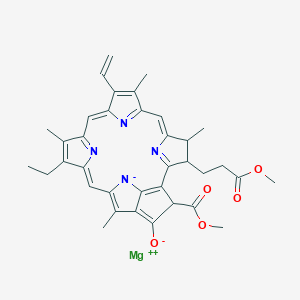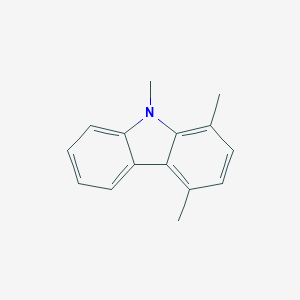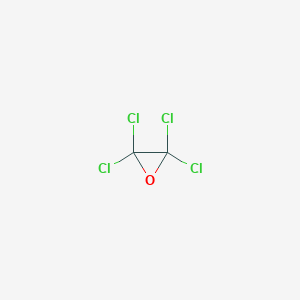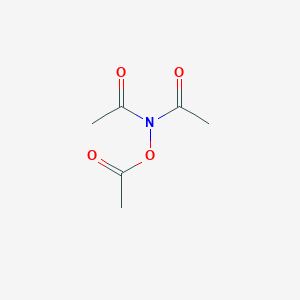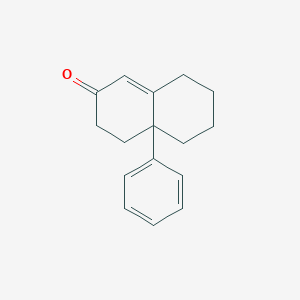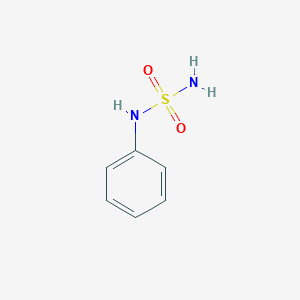
Fenilsulfamida
Descripción general
Descripción
Phenylsulfamide and its derivatives are a class of chemical compounds characterized by the presence of a sulfamide group attached to a phenyl ring. These compounds have been studied for various applications, including their use as polymer components, catalysts, and potential pharmaceuticals due to their diverse chemical and physical properties.
Synthesis Analysis
The synthesis of phenylsulfamide derivatives often involves sulfonation reactions. For instance, a novel side-chain-sulfonated aromatic diamine was synthesized for use in polyimides, indicating the versatility of sulfonated compounds in material science . Another example is the preparation of a magnetic iron oxide supported phenylsulfonic acid, which was synthesized by modifying magnetic iron oxide cores and then sulfonating the aromatic rings . Additionally, visible-light-promoted radical (phenylsulfonyl)methylation reactions have been developed to create various (phenylsulfonyl)methylated compounds, showcasing the potential for phenylsulfamide derivatives in organic synthesis .
Molecular Structure Analysis
The molecular structure of phenylsulfamide derivatives can be complex and is often analyzed using various spectroscopic techniques. For example, the structure of a disulfonimide derivative was characterized using quantum chemical calculations, single crystal X-ray diffraction, IR, and NMR spectroscopies . The study of these structures is crucial for understanding the properties and reactivity of these compounds.
Chemical Reactions Analysis
Phenylsulfamide derivatives undergo a variety of chemical reactions. The hydrolysis of phenylsulfamate esters has been studied, revealing that they react by associative and dissociative mechanisms depending on the pH, leading to products like sulfamic acid and phenol . The generation of a phenylsulfenium ion intermediate in certain reactions has also been supported by kinetic studies, which is significant for understanding the reactivity of sulfenamide derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylsulfamide derivatives are influenced by their molecular structure. For instance, sulfonated polyimides derived from phenylsulfamide showed good solubility in aprotic solvents and high thermal stability, which are important properties for their application in membrane technology . The taste properties of sodium monosubstituted and disubstituted phenylsulfamates have been investigated, revealing that these compounds can display primary tastes, and their structure-taste relationships have been explored . In the field of medicinal chemistry, fluorinated phenylsulfamates have shown strong inhibitory activity against certain carbonic anhydrase isozymes, which is relevant for the development of new pharmaceuticals . Furthermore, the hydrophobic substituents of the phenylmethylsulfamide moiety have been identified as potential selective carbonic anhydrase inhibitors, highlighting the importance of tailoring the molecular structure for specific biological targets .
Aplicaciones Científicas De Investigación
Modulación de la Respuesta Inflamatoria Pulmonar
Los derivados de fenilsulfamida se han diseñado como moduladores de la respuesta inflamatoria pulmonar. Por ejemplo, los estudios han demostrado que ciertos derivados de fenilsulfonamida pueden exhibir un efecto anti-TNF-α in vitro similar a la talidomida . Esto es particularmente significativo en el contexto de la inflamación pulmonar, donde la respuesta inflamatoria aguda necesita ser regulada .
Síntesis de Compuestos Organosulfurados
La this compound juega un papel crucial en la síntesis de compuestos organosulfurados con enlaces azufre-nitrógeno. Estos compuestos, incluidas las sulfenamidas, sulfinamidas y sulfonamidas, son fundamentales en los productos farmacéuticos, agroquímicos y polímeros . Sirven como bloques de construcción en la química medicinal, esenciales para los programas de diseño y descubrimiento de fármacos .
Evaluación Farmacológica
La evaluación farmacológica de los derivados de fenilsulfonamida es una aplicación vital. Al modificar estructuralmente los prototipos antiinflamatorios, los investigadores pueden sintetizar análogos que se destacan por sus propiedades farmacológicas. Por ejemplo, los derivados de tetrafluoroftalimida de la fenilsulfonamida han mostrado perfiles antiinflamatorios prometedores .
Diseño y Descubrimiento de Fármacos
Los derivados de this compound son integrales al diseño y descubrimiento de fármacos. Su papel significativo en el desarrollo de nuevos medicamentos, especialmente aquellos dirigidos a enfermedades inflamatorias, los convierte en un tema de intensa investigación. La capacidad de modular las respuestas inflamatorias a nivel molecular es un aspecto clave de esta aplicación .
Metodología de Síntesis Química
La síntesis directa de sulfenamidas, sulfinamidas y sulfonamidas a partir de tioles y aminas es un área donde se utiliza la this compound. Esta metodología es muy valorada por su eficiencia, respeto al medio ambiente y viabilidad económica en la industria farmacéutica .
Investigación Avanzada y Artículos Destacados
La this compound a menudo aparece en artículos de investigación avanzada que implican múltiples técnicas o enfoques. Estos artículos proporcionan información sobre las futuras direcciones de investigación y describen posibles aplicaciones de investigación, destacando la versatilidad del compuesto y su potencial para un alto impacto en diversos campos .
Mecanismo De Acción
Target of Action
Phenylsulfamide, also known as Compound 10, primarily targets human carbonic anhydrase-II (hCA-II) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. They play crucial roles in various biological processes including respiration, pH homeostasis, and electrolyte secretion.
Mode of Action
Phenylsulfamide acts as an inhibitor of hCA-II . It binds to the enzyme, reducing its activity and thereby disrupting the balance of carbon dioxide and bicarbonate in the body. The dissociation constant (Kd) of Phenylsulfamide for hCA-II is 45.50 μM, and the inhibition constant (Ki) is 79.60 μM . These values indicate the strength of the interaction between Phenylsulfamide and hCA-II, with lower values representing stronger binding.
Biochemical Pathways
The inhibition of hCA-II by Phenylsulfamide affects the carbonic anhydrase pathway. This pathway is involved in maintaining pH balance and facilitating gas exchange in the body. By inhibiting hCA-II, Phenylsulfamide can disrupt these processes, potentially leading to conditions such as metabolic acidosis or alkalosis depending on the extent and direction of the pH imbalance .
Pharmacokinetics
It’s known that the bioavailability and pharmacodynamic action of a compound are dependent on its interaction with transporter proteins, metabolic enzymes, gut microbiota, host factors, and the properties of the compound itself .
Result of Action
The primary result of Phenylsulfamide’s action is the inhibition of hCA-II, leading to disruptions in the carbonic anhydrase pathway . This can affect various physiological processes, including respiration and pH homeostasis.
Action Environment
The action, efficacy, and stability of Phenylsulfamide can be influenced by various environmental factors. For instance, the presence of other compounds can affect Phenylsulfamide’s absorption and metabolism, potentially altering its effectiveness . Additionally, the compound’s stability and activity may be affected by physical conditions such as temperature and pH.
Propiedades
IUPAC Name |
(sulfamoylamino)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c7-11(9,10)8-6-4-2-1-3-5-6/h1-5,8H,(H2,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVUYWTZRXOMSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50574504 | |
| Record name | N-Phenylsulfuric diamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50574504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15959-53-2 | |
| Record name | (Sulfamoylamino)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015959532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Phenylsulfuric diamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50574504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-phenylaminosulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (SULFAMOYLAMINO)BENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KB7R36ZAV6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1, 2, 3, 4, 5, 6-Hexahydropyrrolo [3,2,1-I,J] quinolone-2](/img/structure/B95195.png)
